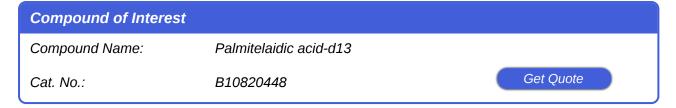


Palmitelaidic Acid-d13: A Technical Guide for Researchers

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Prepared for: Researchers, scientists, and drug development professionals

This technical guide provides an in-depth overview of **Palmitelaidic acid-d13**, a deuterated derivative of palmitelaidic acid. This document outlines its chemical properties, applications as an internal standard in quantitative analysis, and the biological context of its non-deuterated analog, with a focus on relevant signaling pathways and experimental methodologies.

Core Chemical and Physical Data

Palmitelaidic acid-d13 is the deuterium-labeled form of palmitelaidic acid, the trans-isomer of palmitoleic acid. Its isotopic labeling makes it an invaluable tool for mass spectrometry-based quantification.

Property	Value
CAS Number	2692623-91-7[1][2]
Molecular Formula	C16H17D13O2[1][2]
Molecular Weight	267.5 g/mol [1][3]
Synonyms	C16:1(9E)-d13, 9-trans-Hexadecenoic Acid-d13, FA 16:1-d13[1]
Purity	Typically ≥98-99% deuterated forms[1][2]
Physical State	Liquid or solution in ethanol[1][2]



Applications in Quantitative Analysis

Palmitelaidic acid-d13 serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart, palmitelaidic acid, in various biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The principle of stable isotope dilution mass spectrometry relies on the addition of a known amount of the deuterated standard to a sample at the beginning of the preparation process.[2] Because the deuterated standard is chemically identical to the analyte, it accounts for sample loss during extraction, derivatization, and analysis, thereby improving the accuracy and precision of the measurement.[2][3]

General Experimental Protocol for Fatty Acid Quantification using a Deuterated Internal Standard

The following protocol outlines a general workflow for the quantification of fatty acids in biological samples such as plasma, tissues, or cell cultures.

- 1. Sample Preparation and Lipid Extraction:
- Homogenize the biological sample (e.g., plasma, tissue) in a suitable buffer.
- Add a known quantity of Palmitelaidic acid-d13 (and other relevant deuterated standards) to the homogenate.[2][4]
- Perform lipid extraction using a solvent system, such as a chloroform:methanol mixture.[1]
 Centrifuge to separate the phases and collect the organic layer containing the lipids.[1]

2. Saponification:

- Dry the lipid extract under a stream of nitrogen.
- Reconstitute the extract in a methanolic potassium hydroxide (KOH) solution and incubate to hydrolyze ester bonds, releasing free fatty acids.[2]

3. Derivatization:

- Neutralize the solution with an acid (e.g., hydrochloric acid) and extract the free fatty acids with a nonpolar solvent like hexane.[2]
- Evaporate the solvent.
- To enhance volatility for GC-MS or improve ionization for LC-MS, derivatize the fatty acids.
 Common methods include:

Foundational & Exploratory



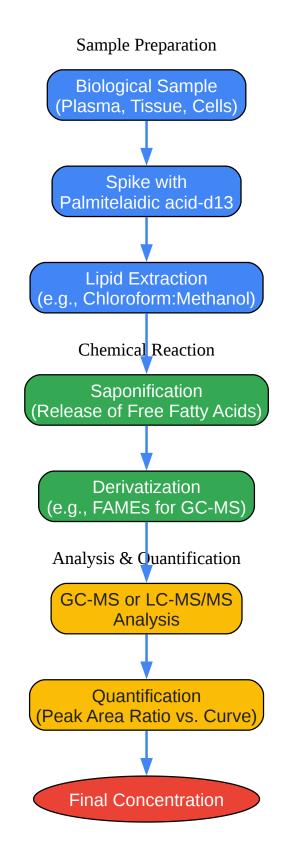


- For GC-MS: Conversion to fatty acid methyl esters (FAMEs) using reagents like boron trifluoride (BF3) in methanol.[1]
- For LC-MS: Esterification with reagents like 2-picolylamine.
- 4. Instrumental Analysis (LC-MS/MS):
- Chromatography: Separate the derivatized fatty acids using a reverse-phase C18 column.[2]
- Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the endogenous fatty acid and the deuterated internal standard.[2]

5. Quantification:

- Construct a calibration curve using known concentrations of unlabeled fatty acid standards and a constant concentration of the deuterated internal standard.
- Determine the concentration of the endogenous fatty acid in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[1][2]





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Workflow for fatty acid quantification using a deuterated standard.



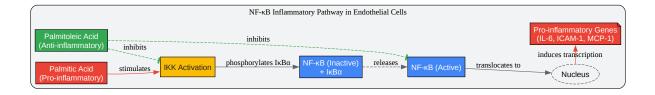
Biological Context and Associated Signaling Pathways

Palmitelaidic acid is the trans isomer of palmitoleic acid, an omega-7 monounsaturated fatty acid. It is found in dairy products and partially hydrogenated vegetable oils. Research into the biological effects of fatty acids often focuses on their roles in inflammation, metabolic regulation, and cardiovascular health. While specific research on Palmitelaidic acid is less abundant than for its cis isomer or for saturated fatty acids like palmitic acid, its relationship to these compounds provides a basis for understanding its potential biological activities.

Endothelial Inflammation and Nitric Oxide Signaling

Elevated levels of certain free fatty acids are associated with endothelial dysfunction, a key event in the development of atherosclerosis. This dysfunction is often characterized by an inflammatory response and impaired nitric oxide (NO) production. Palmitic acid, the saturated analog, has been shown to induce inflammatory responses in endothelial cells, in part through the activation of the NF-kB signaling pathway.

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm. Pro-inflammatory stimuli can lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., IL-6, IL-8) and adhesion molecules (e.g., ICAM-1). Palmitoleic acid, in contrast, has demonstrated anti-inflammatory effects by downregulating the expression of these genes and inhibiting NF-κB.





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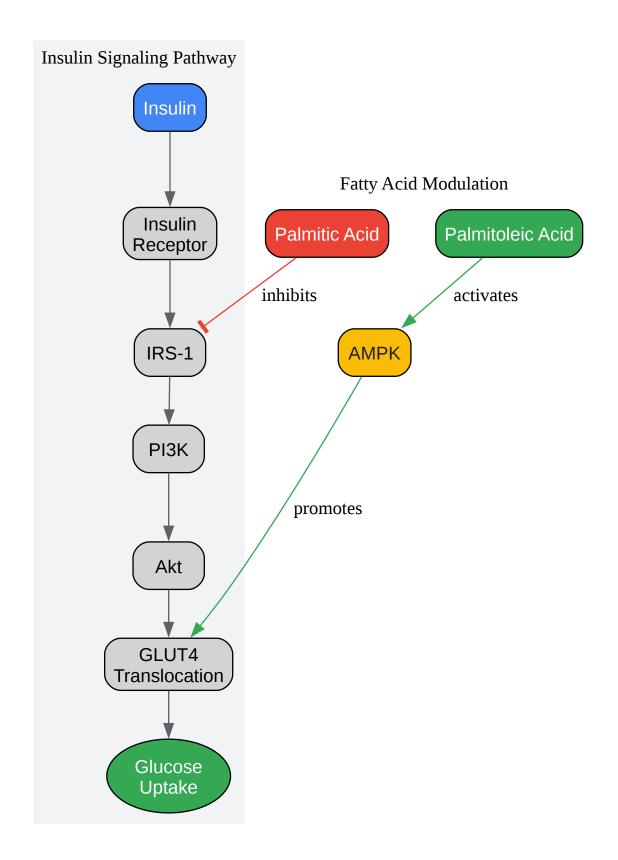
Simplified NF-kB signaling in response to fatty acids.

Nitric oxide is a critical signaling molecule in the vasculature, primarily produced by endothelial nitric oxide synthase (eNOS). NO promotes vasodilation and has anti-inflammatory and anti-thrombotic properties. Some studies have shown that palmitic acid can affect NOS activity.[5] For instance, palmitate has been observed to increase the expression of both eNOS and inducible nitric oxide synthase (iNOS) in cardiomyocytes.[5] The net effect on endothelial health depends on the balance of NO production and oxidative stress.

Metabolic Signaling Pathways

Fatty acids are also key regulators of metabolic pathways, particularly insulin signaling. Palmitic acid has been shown to induce insulin resistance by interfering with the PI3K/Akt signaling pathway, a central cascade in glucose metabolism and cell survival.[6] In contrast, palmitoleic acid has been described as a "lipokine"—a lipid hormone—that can improve insulin sensitivity in muscle and liver.[7] It is thought to exert some of its beneficial effects through the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).[7]





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Modulation of insulin signaling by different fatty acids.



Conclusion

Palmitelaidic acid-d13 is an essential tool for researchers in lipidomics, metabolic disease, and drug development. Its utility as an internal standard enables precise and accurate quantification of palmitelaidic acid, facilitating studies into the roles of trans fatty acids in biological systems. Understanding the broader context of fatty acid signaling, particularly in inflammation and metabolism, is crucial for interpreting these quantitative results and advancing our knowledge of diet-related diseases.

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